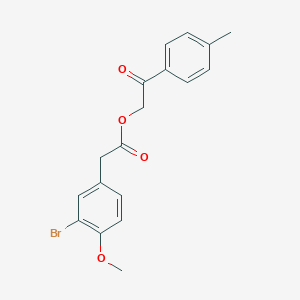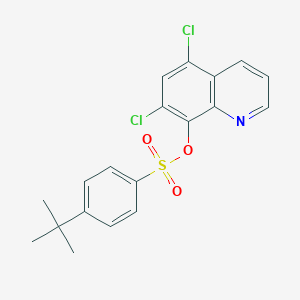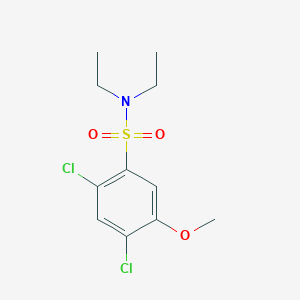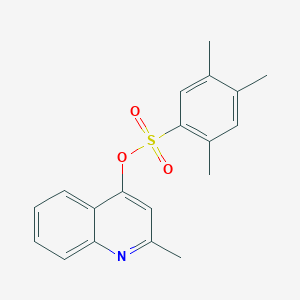![molecular formula C24H26N2O2S B288819 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288819.png)
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine, also known as BPIP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPIP is a piperazine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. In
Aplicaciones Científicas De Investigación
1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. In oncology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its anti-inflammatory effects in the treatment of rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine involves its ability to modulate various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and tumorigenesis. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to protect neurons from oxidative stress and reduce the deposition of amyloid-beta in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high potency and selectivity for its target enzymes and pathways. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for further research on 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of 1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-(2,5-dimethylphenyl)piperazine involves the reaction of 1,1'-biphenyl-4-sulfonyl chloride with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a white solid. The purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
Fórmula molecular |
C24H26N2O2S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-4-(4-phenylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C24H26N2O2S/c1-19-8-9-20(2)24(18-19)25-14-16-26(17-15-25)29(27,28)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3 |
Clave InChI |
GDOGRYNACTZQKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)


![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)


![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)



![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)